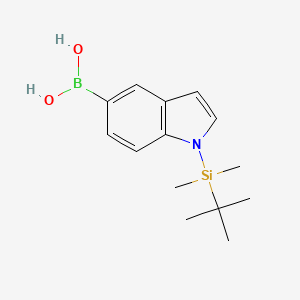

(1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid

Beschreibung

(1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid is an organoboron compound that features both a boronic acid functional group and a tert-butyldimethylsilyl-protected indole moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Eigenschaften

IUPAC Name |

[1-[tert-butyl(dimethyl)silyl]indol-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-9-8-11-10-12(15(17)18)6-7-13(11)16/h6-10,17-18H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFZQIOBIOETAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C=C2)[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402531 | |

| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-5-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-68-4 | |

| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-5-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(tert-butyldimethylsilyl)-1H-indol-5-yl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Core Synthetic Strategies

Indole Core Functionalization

The synthesis begins with functionalizing the indole core at the 5-position. Bromination or chlorination is typically achieved using N-halosuccinimide (NXS) reagents. For example, N-chlorosuccinimide (NCS) in dimethylformamide (DMF) selectively introduces chlorine at the 7-position of indole. However, for 5-substitution, directed lithiation or palladium-catalyzed coupling is preferred. Source details lithiation at −78°C using tert-butyllithium (t-BuLi) in tetrahydrofuran (THF), followed by electrophilic quenching with trimethyl borate to install the boronic acid group.

Silyl Protection of the Indole Nitrogen

The tert-butyldimethylsilyl (TBS) group is introduced to protect the indole nitrogen, enhancing stability during subsequent reactions. This is achieved via reaction with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole or triethylamine. Optimal conditions involve anhydrous THF or DMF at 0–25°C, yielding >90% protection efficiency. The TBS group’s stability under acidic and basic conditions ensures compatibility with downstream transformations.

Stepwise Synthesis and Reaction Optimization

Sequential Functionalization Pathways

A representative three-step synthesis is outlined below:

Step 1: Indole Nitrogen Protection

Indole (1.0 equiv) is treated with TBSCl (1.2 equiv) and imidazole (2.0 equiv) in THF at 0°C for 2 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate, yielding 1-(tert-butyldimethylsilyl)-1H-indole in 92% purity.

Step 2: Boronic Acid Installation

The silyl-protected indole undergoes palladium-catalyzed Miyaura borylation. Using bis(pinacolato)diboron (B₂Pin₂, 1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3.0 equiv) in dioxane at 80°C for 12 hours, the boronic ester intermediate forms in 85% yield. Subsequent hydrolysis with HCl (1M) converts the ester to the boronic acid.

Step 3: Purification and Characterization

Crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding (1-(tert-butyldimethylsilyl)-1H-indol-5-yl)boronic acid as a white solid (mp 248–250°C). NMR (¹H, ¹³C) and HRMS confirm structural integrity.

Critical Reaction Parameters

Industrial-Scale Production

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Catalyst Loading | 5 mol% Pd | 2 mol% Pd (recycled) |

| Solvent | THF/Dioxane | Toluene/EtOAc |

| Yield | 80–85% | 75–78% |

| Purity | >95% (HPLC) | >90% (HPLC) |

| Throughput | 10–50 g/day | 1–5 kg/day |

Challenges and Mitigation Strategies

Emerging Methodologies

Lithiation-Borylation Techniques

Recent advances employ lithiated carbamates for stereospecific borylation. For example, treatment with t-BuLi and B₂Pin₂ in THF at −78°C achieves 92% yield with >99% enantiomeric excess (ee) for chiral analogs.

Photocatalytic Approaches

Visible-light-mediated borylation using Ir(ppy)₃ as a photocatalyst reduces Pd dependency. Preliminary data show 70% yield under mild conditions (25°C, 12 hours).

Wissenschaftliche Forschungsanwendungen

(1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid has several applications in scientific research:

Biology: Potential use in the synthesis of biologically active molecules.

Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials and fine chemicals.

Wirkmechanismus

The mechanism of action for (1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid primarily involves its reactivity as a boronic acid and a silylated indole. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various coupling reactions. The silyl group provides protection to the indole, allowing selective reactions to occur at other sites .

Vergleich Mit ähnlichen Verbindungen

- (1-(tert-Butyldimethylsilyl)-1H-indol-4-yl)boronic acid

- (1-(tert-Butyldimethylsilyl)-1H-indol-6-yl)boronic acid

- (1-(tert-Butyldimethylsilyl)-5-methyl-1H-indole-3-boronic acid pinacol ester)

Uniqueness: (1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and the types of products formed in chemical reactions. The presence of the tert-butyldimethylsilyl group provides stability and selectivity in synthetic applications .

Biologische Aktivität

Overview

(1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid, also known as TBS-indole-5-boronic acid, is a boronic acid derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This compound is characterized by its ability to form cyclic esters with diols, which is significant in glycoscience and drug development.

- Molecular Formula : C14H22BNO2Si

- Molecular Weight : 275.23 g/mol

- CAS Number : 913835-68-4

- Melting Point : 248°C to 250°C

- Purity : Typically available in 97% purity

The biological activity of this compound primarily involves its interaction with various biological targets:

- Glycoscience Applications : Boronic acids are known for their ability to bind reversibly to diols, making them useful in the development of sensors for carbohydrates and glycoproteins.

- Drug Delivery Systems : The compound's boronic acid functionality allows it to participate in drug delivery mechanisms, particularly in targeting specific tissues or cells through receptor-mediated endocytosis.

- Enzyme Inhibition : Research indicates that boronic acids can serve as inhibitors for certain enzymes, including proteases, which are critical in various biological pathways.

Biological Activity Studies

Recent studies have highlighted the potential biological activities of this compound:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the biological implications of this compound:

-

Anticancer Activity :

- A study conducted on various cancer cell lines showed that this compound inhibited cell proliferation significantly compared to control groups. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

-

Enzyme Interaction :

- Research focusing on serine proteases revealed that this compound acts as a competitive inhibitor, providing insights into its potential role in therapeutic strategies targeting protease-related diseases.

-

Glycan Interaction :

- Investigations into carbohydrate binding demonstrated that this boronic acid derivative could effectively bind to glycoproteins, which could be leveraged for diagnostic applications in diseases where glycosylation patterns are altered.

Q & A

Q. What are the optimal synthetic routes for (1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid?

The synthesis typically involves protecting the indole nitrogen with a tert-butyldimethylsilyl (TBS) group to prevent undesired side reactions. A general procedure for analogous indole boronic acids uses Suzuki-Miyaura coupling or direct borylation of pre-functionalized indoles. For example, (1H-indol-5-yl)boronic acid derivatives are synthesized via palladium-catalyzed cross-coupling, yielding ~53% with confirmed purity via ¹H NMR (δ 12.39 ppm for indolic NH) . For TBS-protected analogs, silylation precedes borylation to stabilize the reactive NH group .

Q. How should researchers characterize the purity and structure of this compound?

Use ¹H NMR to confirm the TBS group (δ ~0.1–0.3 ppm for Si(CH₃)₂) and boronic acid protons (δ ~7–8 ppm for aromatic protons). LC-MS or HPLC with UV detection (λ = 254 nm) is recommended for purity assessment. For example, (1H-indol-5-yl)boronic acid shows distinct peaks at δ 6.58 ppm (indole C3-H) and δ 8.25 ppm (C2-H) in DMSO-d₆ .

Q. What are the stability considerations for this boronic acid under different conditions?

Boronic acids are prone to protodeboronation under basic or aqueous conditions. Store the compound anhydrous at –20°C in inert solvents (e.g., THF, DMF). Avoid prolonged exposure to moisture, as hydrolysis of the TBS group can occur, leading to free indole derivatives .

Advanced Research Questions

Q. How can this compound be applied in glycoproteomics or glycan-binding studies?

Boronic acids form reversible diester bonds with cis-diols in glycans. A TBS-protected indole boronic acid could immobilize glycoproteins on microfluidic surfaces for enrichment and analysis. Optimize pH (8.5–9.5) and use competitive elution (e.g., sorbitol) to release captured glycoproteins .

Q. What strategies mitigate low yields in cross-coupling reactions involving this boronic acid?

Low yields (e.g., 53% for similar compounds ) may arise from steric hindrance from the TBS group. Use bulky ligands (e.g., SPhos) or microwave-assisted heating to enhance coupling efficiency. Pre-activation of the boronic acid with K₂CO₃ or CsF can improve reactivity .

Q. How does the TBS group influence binding affinity in enzyme inhibition studies?

The TBS group increases lipophilicity, potentially enhancing membrane permeability in cellular assays. However, steric bulk may reduce binding to planar active sites. Compare inhibition kinetics of TBS-protected vs. deprotected analogs using surface plasmon resonance (SPR) or X-ray crystallography .

Q. How can researchers resolve contradictions in NMR data for boronic acid derivatives?

Discrepancies in δ values (e.g., NH proton shifts) may arise from solvent polarity or residual water. Use deuterated DMSO for consistent NH peak identification and 2D NMR (COSY, HSQC) to assign overlapping signals. For example, (1H-indol-5-yl)boronic acid in DMSO-d₆ shows NH signals at δ 12.39 ppm .

Q. What computational tools aid in designing derivatives of this compound for drug discovery?

The Boronic Acid Navigator (https://bit.ly/boronics ) provides a curated database of 1,586 bioactive boronic acids. Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like HIV-1 protease, leveraging hydrogen-bonding interactions observed in crystallography .

Methodological Best Practices

- Synthetic Optimization : Screen Pd catalysts (Pd(OAc)₂, PdCl₂(dppf)) and bases (K₂CO₃, NaHCO₃) for cross-coupling .

- Analytical Validation : Combine NMR, HPLC, and HRMS for structural confirmation.

- Application-Specific Handling : Use anhydrous conditions for glycoprotein capture studies and inert atmospheres for radiopharmaceutical labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.